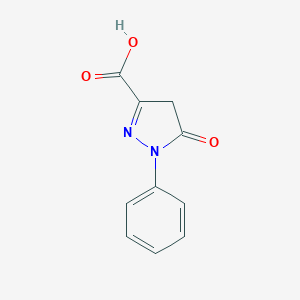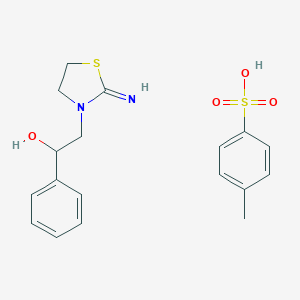
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, also known as HTS, is a chemical compound that has been widely studied for its potential therapeutic applications. In
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurodegenerative diseases. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate in lab experiments is its ability to modulate multiple signaling pathways in the body, making it a versatile tool for studying various diseases. However, one of the limitations of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate. One area of focus is the development of new synthetic methods for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, which could improve its efficiency and reduce its toxicity. Another area of focus is the development of new therapeutic applications for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate and its potential side effects, which could inform the development of safer and more effective therapies.
Synthesemethoden
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate can be synthesized through a series of chemical reactions involving thiazolidine, toluene-p-sulfonyl chloride, and phenylethylamine. The synthesis process involves a nucleophilic substitution reaction, followed by a cyclization reaction, resulting in the formation of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
18126-02-8 |
|---|---|
Produktname |
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate |
Molekularformel |
C18H22N2O4S2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12,14H,6-8H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
MCTPEMSIZLTTCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
Andere CAS-Nummern |
18126-02-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



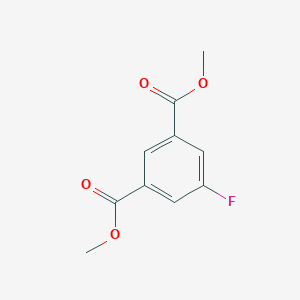
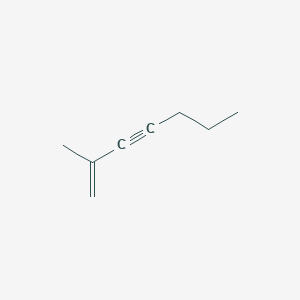
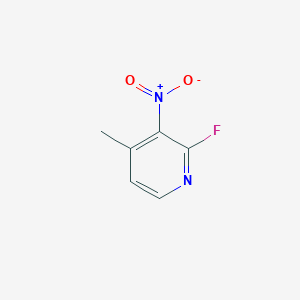
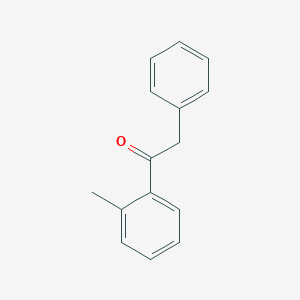
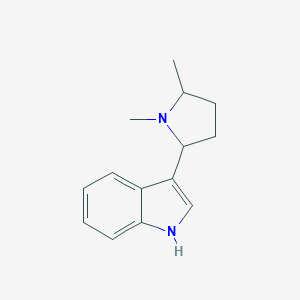
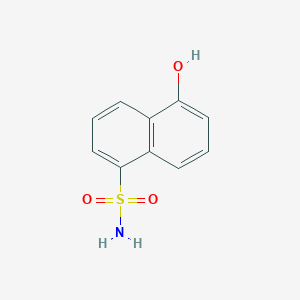
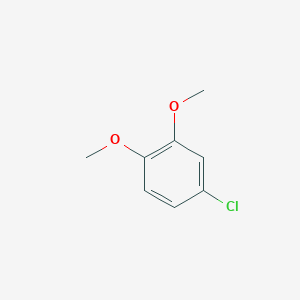
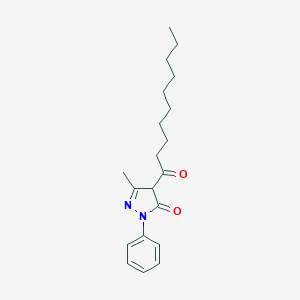
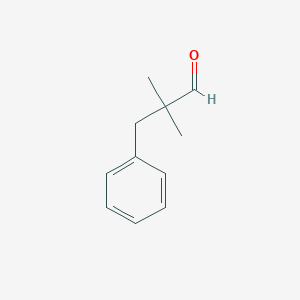
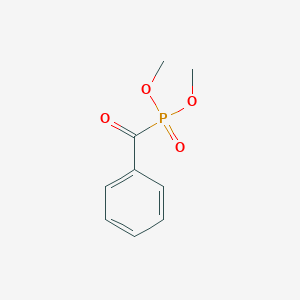
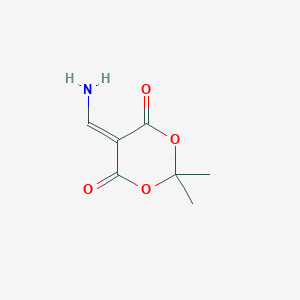
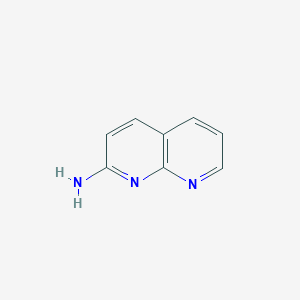
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
